molecular formula C17H16ClNO4S B6412942 6-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261937-35-2

6-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6412942
CAS No.: 1261937-35-2
M. Wt: 365.8 g/mol
InChI Key: UYUQKUQBRJTOKC-UHFFFAOYSA-N
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Description

6-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a chlorine atom at position 6, a carboxylic acid group at position 3 on the first benzene ring, and a pyrrolidin-1-ylsulfonyl moiety at position 4' on the second benzene ring.

Properties

IUPAC Name

4-chloro-3-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-16-8-5-13(17(20)21)11-15(16)12-3-6-14(7-4-12)24(22,23)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUQKUQBRJTOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692364
Record name 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-35-2
Record name 6-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, elevated temperatures.

    Hydrolysis: Aqueous acids or bases, reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted biphenyl derivatives with various functional groups.

    Hydrolysis: Carboxylic acids, alcohols, or amines depending on the hydrolysis conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
6-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid Cl (6), COOH (3), pyrrolidin-1-ylsulfonyl (4') C₁₇H₁₅ClNO₄S 364.82 (calc.) Sulfonyl-pyrrolidine hybrid, polar
2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CF₃ (2'), COOH (3) C₁₄H₉F₃O₂ 266.22 Lipophilic CF₃ group
6-Chloro-4'-methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid Cl (6), OCH₃ (4'), CF₃ (3'), COOH (3) C₁₅H₁₀ClF₃O₃ 330.69 Methoxy and CF₃, moderate polarity
Eltrombopag Olamine Complex pyrazol-4-ylidene hydrazino group C₂₅H₂₂N₄O₄·2(C₂H₇NO) 564.60 Therapeutic use in thrombocytopenia

Key Observations :

  • Polarity : The target compound’s pyrrolidin-1-ylsulfonyl group introduces both hydrogen-bonding capacity (via sulfonyl) and basicity (via pyrrolidine), enhancing solubility in polar solvents compared to CF₃- or methoxy-substituted analogs .
  • Steric Effects : The bulky pyrrolidin-1-ylsulfonyl group at 4' may hinder interactions with sterically sensitive targets compared to smaller substituents like methoxy .

Physicochemical Properties

Hypothetical comparisons based on substituent trends:

Property Target Compound 2'-(Trifluoromethyl) Analog 4'-Methoxy-3'-CF₃ Analog
LogP (Predicted) ~2.5 (moderate polarity) ~3.8 (high lipophilicity) ~2.9 (balanced)
Aqueous Solubility Moderate (sulfonyl enhances) Low (CF₃ reduces) Moderate
pKa (COOH) ~3.5 ~3.2 ~3.4
Thermal Stability High (aromatic + sulfonyl) Moderate High

Notes:

  • The sulfonyl group in the target compound likely lowers the pKa of the carboxylic acid slightly compared to non-sulfonyl analogs due to electron-withdrawing effects .
  • CF₃ groups increase lipophilicity, reducing solubility but enhancing membrane permeability .

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